molecular formula C12H14INOS B5234218 5-(4-iodophenoxy)pentyl thiocyanate

5-(4-iodophenoxy)pentyl thiocyanate

Cat. No. B5234218
M. Wt: 347.22 g/mol
InChI Key: HHZAIJGEVZXVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-iodophenoxy)pentyl thiocyanate, also known as AM-251, is a potent and selective antagonist of the CB1 cannabinoid receptor. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been widely used in scientific research to explore the physiological and biochemical effects of the endocannabinoid system.

Mechanism of Action

5-(4-iodophenoxy)pentyl thiocyanate acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the physiological effects of cannabinoids on the body.
Biochemical and physiological effects:
Studies using 5-(4-iodophenoxy)pentyl thiocyanate have shown that the CB1 receptor plays a key role in the regulation of appetite, pain, and mood. By inhibiting the effects of cannabinoids on this receptor, 5-(4-iodophenoxy)pentyl thiocyanate has been shown to decrease food intake and reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

5-(4-iodophenoxy)pentyl thiocyanate is a highly selective antagonist of the CB1 receptor, making it a valuable tool for studying the role of this receptor in physiological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, and its effects may be influenced by factors such as dose, route of administration, and species differences.

Future Directions

There are many potential future directions for research using 5-(4-iodophenoxy)pentyl thiocyanate. One area of interest is the role of the endocannabinoid system in addiction and substance abuse, as well as the potential therapeutic applications of CB1 receptor antagonists in these conditions. Other areas of research may include the role of the endocannabinoid system in neurodegenerative diseases and the potential use of CB1 receptor antagonists as analgesics.

Synthesis Methods

The synthesis of 5-(4-iodophenoxy)pentyl thiocyanate involves a multi-step process starting with the reaction of 4-iodophenol with 1-bromopentane to form 5-(4-iodophenoxy)pentane. This intermediate is then reacted with thionyl chloride and sodium thiocyanate to form the final product, 5-(4-iodophenoxy)pentyl thiocyanate.

Scientific Research Applications

5-(4-iodophenoxy)pentyl thiocyanate has been used extensively in scientific research to study the role of the endocannabinoid system in various physiological processes. It has been shown to inhibit the effects of cannabinoids on the CB1 receptor, which is involved in the regulation of appetite, pain, and mood.

properties

IUPAC Name

5-(4-iodophenoxy)pentyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZAIJGEVZXVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCSC#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Iodophenoxy)pentyl thiocyanate

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